molecular formula C14H9BrN2 B11842073 2-(2-Bromophenyl)quinazoline

2-(2-Bromophenyl)quinazoline

Cat. No.: B11842073
M. Wt: 285.14 g/mol
InChI Key: CVCQEEBVELXMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)quinazoline is a high-value synthetic intermediate designed for advanced chemical and pharmaceutical research. The 2-bromophenyl substituent at the quinazoline core provides a reactive handle for further functionalization via modern cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for biological screening. The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities. It forms the central core of several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, which are Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy . Research indicates that incorporating specific aromatic rings, such as the 2-bromophenyl group, can enhance hydrophobic interactions within the binding pockets of biological targets like EGFR, potentially improving binding affinity and selectivity . Furthermore, derivatives based on the 2-(2-bromophenyl)quinazolinone structure, a closely related analog, have been utilized as key precursors in metal-free synthetic routes to access complex fused heterocycles like benzo[4,5]isothiazolo[3,2-b]quinazolinones, which exhibit unique photophysical properties . This compound is offered "For Research Use Only." It is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest applications of this chemical scaffold in drug discovery and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

2-(2-bromophenyl)quinazoline

InChI

InChI=1S/C14H9BrN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H

InChI Key

CVCQEEBVELXMON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

Advanced Mechanistic Investigations into the Formation and Transformations of 2 2 Bromophenyl Quinazoline

Detailed Analysis of Reaction Pathways and Intermediates in Quinazoline (B50416) Synthesis

The synthesis of 2-arylquinazolines, including 2-(2-bromophenyl)quinazoline, can proceed through various reaction pathways involving distinct intermediates. One common approach involves a one-pot tandem reaction. In a multicomponent cyclization reaction, (2-aminophenyl)methanols can react with aldehydes in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) to form 2-arylquinazolines. mdpi.com The proposed mechanism for this transformation suggests two plausible pathways. mdpi.com

The first step in both pathways is the aerobic oxidation of the (2-aminophenyl)methanol to the corresponding 2-aminobenzaldehyde (B1207257). mdpi.com From here, the pathways diverge in the formation of a key imine intermediate. In one pathway, the 2-aminobenzaldehyde reacts with an amine to form an imine, which then undergoes intramolecular cyclization. In an alternative pathway, an intermediate is formed which then leads to the same imine. mdpi.com This imine intermediate then undergoes intramolecular cyclization to yield a dihydroquinazoline, which is subsequently aromatized to the final 2-arylquinazoline product. mdpi.com

Another well-established method is the reaction of 2-aminobenzylamines with aldehydes, followed by oxidation. mdpi.com This conventional method provides a straightforward route to quinazolines. mdpi.com Additionally, copper-catalyzed cascade reactions involving sequential Ullmann-type coupling and intramolecular cyclization offer an attractive route to these compounds. mdpi.com

A metal-free approach for the synthesis of 2-substituted quinazolines has also been developed, utilizing a salicylic (B10762653) acid-catalyzed oxidation system. researchgate.net This method is considered a green chemistry approach as it avoids the use of transition metals. researchgate.net The reaction likely proceeds through the formation of an imine intermediate, a key step in many N-containing pharmaceutical syntheses. researchgate.net

Plausible Reaction Intermediates in 2-Arylquinazoline Synthesis:

IntermediateDescriptionPrecursor(s)Subsequent Product
2-AminobenzaldehydeAn aldehyde derivative of aniline (B41778).(2-Aminophenyl)methanolImine intermediate
Imine IntermediateA compound containing a carbon-nitrogen double bond.2-Aminobenzaldehyde and an amineDihydroquinazoline
DihydroquinazolineA partially saturated quinazoline derivative.Imine intermediate2-Arylquinazoline

Probing the Role of Catalytic Species and Ligands in Transition-Metal Mediated Reactions

Transition metals, particularly copper and palladium, play a pivotal role in mediating the synthesis of this compound and its derivatives. These metals, often in conjunction with specific ligands, facilitate key bond-forming events.

Copper catalysis is prominent in several synthetic strategies. For instance, a copper(I)-catalyzed tandem Ullmann-type coupling and dehydrative cyclization has been employed for the synthesis of imidazo[1,2-c]quinazolines starting from 2-(2-bromophenyl)-1H-imidazoles. researchgate.net In this process, an initial C-N coupling is followed by an intramolecular cyclization. researchgate.net Similarly, the synthesis of quinazolines from (2-bromophenyl)-methylamine and amides can be achieved through a copper(I)-catalyzed tandem reaction under aerobic conditions. mdpi.com The mechanism is believed to involve an initial Ullmann-type coupling to form an N-arylated species, which then undergoes intramolecular dehydrative cyclization and subsequent aromatization. frontiersin.org The choice of copper salt can also influence the stereochemical outcome in certain reactions, as seen in the asymmetric synthesis of phaitanthrin A analogues where Cu(OTf)₂ and Cu(OAc)₂ yield different enantiomers. chim.it

Palladium catalysis is also crucial, especially in C-H activation and cross-coupling reactions. zjxu.edu.cnsci-hub.se For example, palladium-catalyzed intramolecular direct arylation reactions have been developed for the synthesis of various heterocyclic systems. zjxu.edu.cn In the context of quinazolinone synthesis, a palladium-catalyzed C-H bond activation protocol has been used for the direct arylation of quinazolinones using diaryliodonium triflates. sci-hub.se The reaction is thought to proceed through the formation of a palladacycle intermediate. sci-hub.se

Ligands are critical components in these catalytic systems, influencing reactivity, selectivity, and catalyst stability. For instance, in ruthenium-catalyzed acceptorless dehydrogenative coupling reactions for quinazoline synthesis, ligands such as Xantphos are employed. frontiersin.orgresearchgate.net The nature of the ligand can significantly impact the reaction outcome. In some cases, ligand-free systems have been developed, which offers advantages in terms of cost and simplicity. nih.gov

Examples of Catalytic Systems in Quinazoline Synthesis:

CatalystLigand/AdditiveReactantsProduct Type
CuIPivalic Acid1-(2-Bromophenyl)methanamines and amidinesQuinazolines
Cu(OAc)₂·H₂O-Isatins and 2-bromopyridine (B144113) derivatives11H-Pyrido[2,1-b]quinazolin-11-ones
Pd(OAc)₂-2-Phenyl benzimidazoleQuinazolines
Ru₃(CO)₁₂Xantphos2-Aminoaryl methanols and benzonitriles2-Arylquinazolines
[Ru(p-cymene)Cl]₂-2-Phenylquinazolin-4-ones and cyclopropenonesSpiro[indene-1,12'-isoindolo[1,2-b]quinazolin]-10'-ones
[Cp*RhCl₂]₂AgSbF₆Quinazolinone derivatives and cyclopropenonesFused quinazoline derivatives

Elucidation of Radical-Mediated Processes in Quinazoline Ring Formation

Radical-mediated reactions have emerged as a powerful tool for the synthesis of quinazoline derivatives, offering alternative pathways to traditional ionic mechanisms. These processes often involve single-electron transfer (SET) steps and the formation of radical intermediates.

One example is the synthesis of quinazolines from 2-aminobenzylamines and alcohols, where a radical-mediated mechanism was proposed based on control experiments using radical quenchers like TEMPO and BHT. mdpi.com Similarly, a free-radical-based method for synthesizing functionalized quinazolines from O-phenyl oximes and aldehydes has been developed, which proceeds via microwave promotion. acs.orgorganic-chemistry.org

The use of visible light in photoredox catalysis has also enabled radical-mediated quinazoline synthesis. For instance, a metal-free, visible light-mediated oxidative coupling of amidines catalyzed by a photoredox organocatalyst has been reported. organic-chemistry.org More complex polycyclic quinazolinone derivatives can be synthesized through visible-light-initiated deaminative alkylation/cyclization of isocyanophenylquinazolinones with Katritzky salts. acs.org Mechanistic studies suggest the formation of an electron-donor-acceptor (EDA) complex initiates the radical process. acs.org

Iodine has also been shown to mediate radical reactions in quinazoline synthesis. For example, the oxidative decarboxylative coupling of phenylglycine with 2-aminobenzophenone (B122507) is proposed to involve the formation of a radical intermediate through oxidation by iodine. rsc.org This radical intermediate then undergoes further transformations to yield the final quinazoline product. rsc.org

Intramolecular Cyclization and Ring-Opening Mechanisms

Intramolecular cyclization is a key step in many synthetic routes to quinazolines, including this compound. This process involves the formation of a new ring within a single molecule. A prominent example is the copper-catalyzed intramolecular N-arylation of quinazolinones, which has been used in the synthesis of natural products like (-)-circumdatins H and J. acs.org

The synthesis of imidazo[1,2-c]quinazolines from 2-(2-bromophenyl)-1H-imidazoles and formamide (B127407) involves an initial Ullmann-type C-N coupling followed by an intramolecular dehydrative cyclization. researchgate.net Similarly, copper-catalyzed cascade reactions for quinazoline synthesis often feature an intramolecular cyclization step following an initial intermolecular coupling. mdpi.com

Ring-opening mechanisms, although less common in the direct synthesis of the quinazoline core, can be involved in the transformation of related heterocyclic systems. For instance, the rhodium-catalyzed reaction of 2,1-benzisoxazoles with α-azido ketones to form (quinazolin-2-yl)methanone derivatives involves a ring-opening step. organic-chemistry.org

C-H Activation and Functionalization Mechanistic Insights in Quinazoline Chemistry

Direct C-H activation and functionalization have become a powerful strategy for the synthesis and modification of quinazolines and quinazolinones. zjxu.edu.cnsci-hub.se This approach avoids the need for pre-functionalized starting materials, making it more atom-economical. Transition metals like palladium, rhodium, and cobalt are commonly employed to catalyze these transformations. frontiersin.orgzjxu.edu.cn

Rhodium catalysis has been used for the selective C-H bond activation of the quinazoline core. chim.it For example, the synthesis of fused 4-anilinoquinazolines involves the coordination of rhodium to the nitrogen atom of the aniline moiety, which directs the C-H activation of the quinazoline ring. chim.it In another example, a rhodium-catalyzed reaction between 2-arylquinazolinones and 2,2-difluorovinyl tosylate proceeds via C-H bond activation to generate a five-membered rhodacycle intermediate. acs.org

Cobalt-catalyzed C-H activation has also been reported for the synthesis of quinazolines. frontiersin.orgnih.gov A proposed mechanism for the reaction of N-sulfinylimines and dioxazolones involves an initial Co(III)-catalyzed C-H activation followed by amidation to generate an amide intermediate. This intermediate then undergoes a 6π-electrocyclization to form the quinazoline product. frontiersin.org

Copper catalysis also plays a role in C-H functionalization. For instance, copper(I)-catalyzed multicomponent reactions of 2-(2-bromophenyl)quinazolin-4(3H)-one with aldehydes and nitrogen sources under aerobic conditions have been developed. chim.it Furthermore, copper-catalyzed C-H amination of benzamides using a removable directing group has been used to synthesize quinazolinone derivatives. chim.it

Computational Chemistry and Theoretical Characterization of 2 2 Bromophenyl Quinazoline

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to elucidating the intrinsic properties of 2-(2-bromophenyl)quinazoline. These methods, grounded in the principles of quantum mechanics, offer a precise description of the molecule's electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G* basis set, are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. mdpi.com These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's architecture.

The optimized geometry of 2-arylquinazolines indicates a generally planar quinazoline (B50416) core with the aryl substituent, in this case, the 2-bromophenyl group, twisted at a certain angle relative to the quinazoline ring. This torsion is a result of steric hindrance and electronic interactions between the two ring systems. The electronic structure analysis derived from DFT provides a map of electron density distribution, highlighting regions of high and low electron density, which are critical for understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2-arylquinazoline derivatives, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting quinazoline moiety. In a study of related 2-(bromophenyl)-4-cyanoquinazolines, DFT calculations revealed HOMO energy levels in the range of -6.5 to -6.7 eV and LUMO energy levels around -2.5 to -2.7 eV. mdpi.com This results in a HOMO-LUMO energy gap that is indicative of a stable yet reactive molecule. The introduction of the bromine atom on the phenyl ring can influence these energy levels through its electron-withdrawing inductive effect and electron-donating mesomeric effect.

Table 1: Calculated Frontier Molecular Orbital Energies for Related 2-(Bromophenyl)quinazoline Derivatives
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-(3-Bromophenyl)-4-cyanoquinazoline-6.68-2.614.07
2-(4-Bromophenyl)-4-cyanoquinazoline-6.57-2.534.04

Note: The data presented is for closely related cyano-substituted analogues as found in the literature. The values for this compound are expected to be in a similar range.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge transfer within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the quinazoline ring, making them susceptible to electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The bromine atom, with its lone pairs, would also contribute to a region of negative potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum mechanical calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of this compound.

An MD simulation would reveal the preferred conformations of the molecule in a given environment, such as in a solvent or interacting with a biological target. A key aspect to investigate would be the rotational barrier around the single bond connecting the quinazoline and bromophenyl rings. The simulation can quantify the flexibility of this bond and the distribution of dihedral angles, which is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein, for instance. The results of MD simulations are often analyzed to determine stable conformational states and the energetic barriers between them, providing a comprehensive understanding of the molecule's conformational landscape.

Computational Approaches for Structure-Reactivity Prediction

Computational chemistry offers a powerful toolkit to investigate the structure and reactivity of this compound. Techniques such as Density Functional Theory (DFT) are employed to elucidate the electronic properties and predict the reactivity of the molecule.

DFT calculations can be utilized to determine various molecular descriptors that are crucial for understanding the reactivity of quinazoline derivatives. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For instance, in studies of related brominated quinazoline derivatives, DFT analysis has been performed to understand their thermodynamic stability. nih.gov Frontier molecular orbital analysis helps in determining how the molecule interacts with other species, providing insights into its reaction mechanisms.

Molecular docking simulations are another critical computational approach. These simulations predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or an enzyme. This is particularly important in drug design, where understanding the binding affinity and mode of interaction with a biological target is essential. For example, molecular docking studies on 3-substituted phenyl quinazolinone derivatives have been used to investigate their interactions with the epidermal growth factor receptor (EGFR). nih.gov In a study of 2-((4-Benzylpiperidin-1-yl) methyl)-3-(3-bromophenyl) quinazolin-4(3H)-one, a compound structurally related to this compound, docking studies revealed pi-anion and pi-alkyl interactions with key amino acid residues in the EGFR active site. nih.gov

The following table summarizes key computational approaches and their applications in predicting the structure-reactivity of quinazoline derivatives.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure calculationHOMO-LUMO energies, molecular electrostatic potential, reactivity descriptors
Molecular DockingPrediction of binding modeBinding affinity, protein-ligand interactions, orientation in active site
Molecular Dynamics (MD) SimulationsSimulation of molecular motionConformational changes, stability of protein-ligand complexes, binding free energies

These computational methods provide a detailed understanding of the chemical behavior of this compound at the molecular level, guiding further experimental research.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. nih.gov

For quinazoline derivatives, various QSAR studies have been conducted to predict their anticancer, antimicrobial, and other biological activities. nih.govnih.gov These studies typically involve the calculation of a large number of molecular descriptors, which can be categorized as constitutional, topological, geometrical, physicochemical, and electronic descriptors.

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

In the context of quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. frontiersin.orgfrontiersin.org These methods provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent analogs.

The following table provides an overview of common molecular descriptors used in QSAR studies of quinazoline derivatives.

Descriptor TypeExamplesInformation Provided
Constitutional Molecular weight, number of atoms, number of ringsBasic molecular composition and size
Topological Connectivity indices, shape indicesMolecular branching and shape
Geometrical Molecular surface area, molecular volume3D aspects of the molecule
Physicochemical LogP, molar refractivity, polarizabilityLipophilicity and electronic distribution
Electronic Dipole moment, HOMO/LUMO energiesElectronic properties and reactivity

By applying these QSAR methodologies, it is possible to systematically optimize the structure of this compound to enhance its desired properties, whether for materials science applications or as a scaffold for the development of new therapeutic agents.

Chemical Reactivity and Derivatization of 2 2 Bromophenyl Quinazoline

Strategic Functionalization at the Quinazoline (B50416) Core

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, and methods for its selective functionalization are in high demand. chim.it The presence of the 2-(2-bromophenyl) group influences the reactivity of the core, but various positions remain accessible for substitution and modification.

Selective Substitutions at the 2-, 3-, 4-, 6-, and 8-Positions

The quinazoline nucleus allows for selective substitution at several key positions, enabling fine-tuning of molecular properties.

Position 2: The C2 position is already occupied by the bromophenyl group. While direct substitution at this position is uncommon without removing the existing group, modifications to the quinazoline ring can be achieved through other means. For instance, temporary deactivation of the C4 position can allow for regioselective cross-coupling at the C2 position if a suitable leaving group is present. nih.gov

Position 4: The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), especially when equipped with a good leaving group like a chlorine atom. mdpi.com This high reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (the α-nitrogen effect). mdpi.com A common strategy involves the chlorination of the corresponding 2-arylquinazolin-4(3H)-one, followed by nucleophilic substitution with amines, alcohols, or other nucleophiles. nih.govmdpi.com This approach is well-documented for synthesizing a variety of 4-aminoquinazoline derivatives from 2,4-dichloroquinazoline precursors, demonstrating the pronounced regioselectivity for the 4-position. nih.gov

Positions 6 and 8: The benzene (B151609) portion of the quinazoline core can be functionalized, often through electrophilic aromatic substitution or metal-catalyzed cross-coupling if a halogen is present at these positions. Research on 2-arylquinazolin-4-ones has shown that introducing small substituents, such as a methyl group at the 8-position, can be optimal for biological potency in certain contexts. nih.gov Conversely, modeling suggests that substitutions at the 5-, 6-, and 7-positions may not be well-tolerated for specific biological targets. nih.gov

Introduction of Diverse Heterocyclic Moieties onto the Quinazoline Scaffold

Hybrid molecules that combine the quinazoline scaffold with other heterocyclic rings often exhibit enhanced biological activities. ekb.eg These moieties can be introduced at various positions on the quinazoline core.

A prominent method for this is the reaction of a 4-chloro-2-arylquinazoline with a nitrogen-containing heterocycle. This nucleophilic substitution reaction allows for the direct attachment of rings like triazoles, imidazoles, or pyridines at the C4 position. chim.it For example, based on a pharmacophore hybrid approach, quinazoline derivatives bearing a 1,2,4-triazole thioether moiety have been synthesized and shown to possess potent bioactivity. mdpi.com This strategy of linking distinct heterocyclic systems creates novel chemical entities with potential applications in drug discovery.

Transformations Involving the Bromine Moiety on the Phenyl Ring

The bromine atom on the ortho position of the 2-phenyl substituent is a key functional handle for a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for forming Csp²–Csp² bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. nih.govtcichemicals.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. yonedalabs.com In the context of 2-(2-bromophenyl)quinazoline, this reaction would replace the bromine atom with a new aryl or vinyl group, creating biaryl structures. tcichemicals.comyonedalabs.com High yields for Suzuki-Miyaura couplings on brominated quinazoline-related scaffolds have been reported using palladium catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a Csp²–Csp bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. jk-sci.com Applying this to this compound allows for the introduction of an alkynyl substituent in place of the bromine. This transformation is widely used in the synthesis of complex molecules for pharmaceuticals and materials science due to its reliability and mild reaction conditions. nih.govwikipedia.org Research on di-halogenated 2-arylquinazolines has demonstrated successful Sonogashira couplings to introduce alkynyl groups, which can then be followed by further Suzuki couplings at other positions. researchgate.net

Table 1: Representative Conditions for C-C Cross-Coupling Reactions on Aryl Bromides

Reaction Type Catalyst System Base Solvent Temperature Yield Range
Suzuki-Miyaura Pd(OAc)₂ or PdCl₂(PPh₃)₂ K₂CO₃ or Na₂CO₃ Dioxane/Water or DMF/Water 40–120 °C 71–96% nih.gov
Sonogashira PdCl₂(PPh₃)₂ / CuI NEt₃ or i-Pr₂NH DMF or THF Room Temp. to 50 °C 58–95% nih.gov

Construction of Carbon-Nitrogen and Carbon-Sulfur Linkages (e.g., Ullmann-Type Amination, Thiolation)

Copper-catalyzed Ullmann-type reactions are classic methods for forming carbon-heteroatom bonds. organic-chemistry.org

C-N Bond Formation (Amination): The Ullmann condensation can be used to couple the bromophenyl group with various nitrogen nucleophiles, including amines, amides, and heterocycles, to form new C-N bonds. researchgate.net While modern palladium-catalyzed Buchwald-Hartwig amination is also prevalent, the copper-catalyzed Ullmann-type coupling remains a valuable and efficient method. nih.govorganic-chemistry.org For instance, efficient copper-catalyzed protocols have been developed for the synthesis of quinazolines from substituted (2-bromophenyl)methylamines, demonstrating the viability of forming C-N bonds at the bromophenyl position under relatively simple, ligand-free conditions. nih.govorganic-chemistry.org

C-S Bond Formation (Thiolation): Similarly, Ullmann-type couplings can be employed to react the aryl bromide with sulfur nucleophiles like thiols or their corresponding salts. This creates an aryl-sulfur bond, leading to the formation of thioethers. This reaction expands the range of accessible derivatives from the this compound precursor.

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Group

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

For this compound, the quinazoline ring itself is an electron-withdrawing substituent on the phenyl ring. However, it is located at the ortho position, and its activating effect may not be sufficient to facilitate SNAr on the bromophenyl ring under standard conditions. The reaction is generally less favorable compared to metal-catalyzed cross-coupling reactions for unactivated aryl bromides. libretexts.org The typical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I, which is different from the order seen in other substitution reactions. rsc.org Therefore, direct displacement of the bromine atom by a nucleophile without a catalyst is considered challenging and less common for this specific substrate.

Construction of Fused and Polycyclic Quinazoline Systems

The strategic functionalization of the this compound scaffold serves as a gateway to a diverse array of fused and polycyclic quinazoline systems. The presence of the bromine atom on the phenyl ring provides a versatile handle for intramolecular and intermolecular cyclization reactions, enabling the construction of complex heterocyclic architectures with potential applications in medicinal chemistry and materials science. This section details several key annulation strategies that utilize this compound and its immediate precursors to build these elaborate molecular frameworks.

Synthesis of Imidazo[1,2-c]quinazolines from 2-(2-Bromophenyl)imidazole Precursors

A robust and efficient method for the synthesis of imidazo[1,2-c]quinazolines involves a copper-catalyzed, two-step, one-pot reaction starting from 2-(2-bromophenyl)-1H-imidazole precursors. This strategy hinges on an initial Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. acs.orgnih.gov

The general procedure is initiated by reacting a substituted 2-(2-bromophenyl)-1H-imidazole with various azoles. nih.gov This initial step, a copper-catalyzed Ullmann C-N coupling, is typically carried out in the presence of copper(I) iodide (CuI) as the catalyst and potassium carbonate (K₂CO₃) as the base, with dimethylformamide (DMF) serving as the solvent at elevated temperatures (around 150 °C). acs.orgnih.gov Once the intermediate is formed, a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), is added to the same reaction vessel to facilitate the subsequent intramolecular CDC reaction, which leads to the final fused imidazo[1,2-c]quinazoline product. acs.orgnih.gov This copper-catalyzed CDC approach is a notable alternative to previously reported palladium-catalyzed methods. nih.gov

The versatility of this method has been demonstrated with a range of substituted precursors. For instance, 2-(2-bromophenyl)-1H-imidazoles with various substituents on the imidazole ring (such as methyl or aryl groups) react smoothly with azoles like 1,2,4-triazole, imidazole, and pyrazole to afford the corresponding imidazo[1,2-c]quinazolines in moderate to good yields, typically ranging from 40% to 70%. acs.orgnih.gov The reaction tolerates different functional groups, including methyl, methoxy, and fluoro substituents on the aryl rings of the imidazole precursor. acs.org

Table 1. Synthesis of Imidazo[1,2-c]quinazoline Derivatives via Copper-Catalyzed Tandem Reaction.
Entry2-(2-Bromophenyl)imidazole PrecursorAzole ReactantYield (%)Reference
14,5-Diphenyl-2-(2-bromophenyl)-1H-imidazole1,2,4-Triazole65 nih.gov
24,5-Diphenyl-2-(2-bromophenyl)-1H-imidazoleImidazole55 nih.gov
34,5-Di(4-methoxyphenyl)-2-(2-bromophenyl)-1H-imidazoleImidazole60 acs.org
44,5-Di(4-fluorophenyl)-2-(2-bromophenyl)-1H-imidazolePyrazole52 acs.org
54-Aryl-2-(2-bromophenyl)-1H-imidazoleBenzimidazole62-70 nih.gov

Formation of Benzosemanticscholar.orgmdpi.comisothiazolo[3,2-b]quinazolinones via C-S/S-N Bond Formation

The synthesis of the specific tetracyclic system, benzo semanticscholar.orgmdpi.comisothiazolo[3,2-b]quinazolinone, directly from this compound via a concerted C-S/S-N bond formation is not extensively documented in current chemical literature. However, a plausible synthetic pathway can be conceptualized based on established transition-metal-catalyzed cross-coupling and cyclization methodologies. Such a transformation would necessitate a multi-step approach involving the sequential formation of a carbon-sulfur (C-S) bond followed by a sulfur-nitrogen (S-N) bond.

A hypothetical route could commence with a palladium- or copper-catalyzed C-S cross-coupling reaction. In this step, the this compound would react with a suitable sulfur-containing nucleophile. For instance, a reaction with a protected thiol or a sulfide source could introduce the sulfur atom at the ortho-position of the phenyl ring, replacing the bromine atom.

Following the successful C-S bond formation, the subsequent and more challenging step would be the intramolecular S-N bond formation to construct the isothiazole ring. This cyclization would involve the newly introduced sulfur atom and one of the nitrogen atoms of the quinazoline core. This type of transformation often requires oxidative conditions to facilitate the S-N bond formation. Palladium-catalyzed C-H functionalization/intramolecular C-S bond formation processes have been successfully used to synthesize benzothiazoles from thiobenzanilides, providing a precedent for such intramolecular cyclizations onto an aromatic system. While this provides a model for the C-S ring closure, the subsequent S-N bond formation to create the isothiazolone ring would be a distinct and separate synthetic challenge.

Other Annulation Reactions Leading to Complex Quinazoline Scaffolds

Beyond the specific examples above, the this compound framework is a valuable precursor for various other annulation reactions, leading to diverse and complex fused quinazoline scaffolds. Transition-metal catalysis, particularly with palladium, has been instrumental in developing these synthetic routes.

One significant strategy involves the palladium-catalyzed annulation of this compound derivatives with alkynes. researchgate.net This reaction typically proceeds via a sequence of C-Br bond cleavage, alkyne insertion, and subsequent intramolecular C-H annulation. researchgate.net By modulating reaction conditions and the nature of the alkyne, it is possible to achieve mono- or double-alkyne insertions, leading to highly fused, polycyclic aromatic systems. researchgate.net This method offers a powerful tool for constructing extended π-conjugated systems based on the quinazoline core.

Another approach involves a combination of palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization. For example, a Sonogashira or Suzuki cross-coupling reaction can be used to introduce an alkyne or aryl group at the bromo-position. The resulting intermediate can then undergo an intramolecular cyclization promoted by a Brønsted or Lewis acid, leading to the formation of a new fused ring.

Table 2. Examples of Annulation Strategies for Complex Quinazoline Scaffolds.
Starting Material TypeReaction TypeKey Reagents/CatalystsFused System FormedReference
3-(2-Bromophenyl)quinazolin-4(3H)-onePalladium-Catalyzed AnnulationAlkynes, Pd CatalystFused Quinazolinones researchgate.net
2-(2-Bromophenyl)-1H-indoleCopper-Catalyzed Aerobic Oxidationα-Amino Acids, CuI, O₂Indolo[1,2-c]quinazolines nih.gov
o-AlkenylanilinesPalladium-Catalyzed Aerobic AnnulationAlkynes, PdCl₂, O₂Quinolines (Analogous Annulation) organic-chemistry.org

Furthermore, copper-catalyzed tandem reactions have been developed for the synthesis of indolo[1,2-c]quinazolines starting from 2-(2-bromophenyl)-1H-indole and α-amino acids, proceeding through an aerobic oxidative pathway. nih.gov These diverse catalytic systems highlight the synthetic flexibility afforded by the bromo-substituent in constructing novel and complex heterocyclic structures built upon the quinazoline scaffold.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Characterization

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula. For the related compound, 2-(2-bromophenyl)quinazolin-4(3H)-one , HRMS (ESI) data has been reported. The calculated mass for the protonated molecule [M+H]⁺, with the formula C₁₄H₁₀BrN₂O, is 300.9971, and the experimentally found mass is 300.9976, confirming its elemental composition with high confidence.

While detailed fragmentation analysis for 2-(2-Bromophenyl)quinazoline is not extensively documented, studies on similar quinazoline (B50416) structures reveal characteristic fragmentation patterns. Electron Ionization (EI) mass spectrometry of the related 2-(4-Bromophenyl)-4-cyanoquinazoline shows a prominent molecular ion peak [M]⁺ at m/z 309, with an isotopic peak [M+2]⁺ of nearly equal intensity, which is characteristic of the presence of a single bromine atom. mdpi.com Common fragmentation pathways for quinazolines involve the cleavage of the substituent at the 2-position and sequential fragmentation of the quinazoline core. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures)

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 2-(2-bromophenyl)quinazolin-4(3H)-one , the aromatic protons of the quinazoline and bromophenyl rings resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific shifts and multiplicities are dictated by the electronic effects of the substituents and their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. In the spectrum of 2-(2-bromophenyl)quinazolin-4(3H)-one , the carbonyl carbon (C4) appears significantly downfield around δ 162.2 ppm. researchgate.net The other quaternary and protonated aromatic carbons appear in the range of δ 115-155 ppm. The carbon atom attached to the bromine (C2' of the bromophenyl ring) would also have a characteristic chemical shift.

Although 2D NMR (like COSY, HSQC, HMBC) and solid-state NMR studies have not been specifically reported for this compound, these advanced techniques are invaluable for complex structures. 2D NMR would be used to establish connectivity between protons and carbons, confirming the substitution pattern, while solid-state NMR could provide information on the molecule's conformation and packing in the solid state.

Table 1: ¹³C NMR Spectral Data for 2-(2-Bromophenyl)quinazolin-4(3H)-one researchgate.nettandfonline.com

Chemical Shift (δ, ppm) Assignment (Tentative)
162.2 C=O (C4)
151.5 C=N (C2)
148.6 Quaternary C (C8a)
134.7 Aromatic CH
131.9 Aromatic CH
131.7 Aromatic CH
129.8 Aromatic CH
127.5 Aromatic CH
126.8 Aromatic CH
125.9 Aromatic CH
125.2 Aromatic CH

Note: Data recorded in DMSO-d₆. Assignments are tentative and based on general knowledge of quinazolinone spectra.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been found, crystallographic studies of analogous compounds offer valuable insights.

For instance, the crystal structure of 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine reveals that the bromophenyl-substituted quinazoline unit is essentially planar. researchgate.net In this structure, the dihedral angle between the quinazoline system and the bromophenyl ring is 56.04°. researchgate.net In the crystal packing of another related compound, 3-(4-Bromophenyl)quinazolin-4(3H)-one , molecules are linked by intermolecular C–H···N and C–H···O hydrogen bonds, forming infinite chains. researchgate.net Such studies on related structures suggest that the bromophenyl ring in this compound would likely be twisted out of the plane of the quinazoline ring due to steric hindrance.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of a quinazoline derivative typically shows several characteristic bands. acs.org For the analog 2-(2-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one , characteristic IR bands are observed for N-H stretching (around 3358 cm⁻¹), C=O stretching (1643 cm⁻¹), C=N stretching, and aromatic C=C stretching (1608, 1500 cm⁻¹). acgpubs.org For this compound, one would expect to see characteristic absorptions for the C=N bond in the 1630-1610 cm⁻¹ region and aromatic C=C stretching vibrations between 1600-1475 cm⁻¹. tandfonline.com The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. Specific Raman data for this compound is not available, but the technique would be useful for confirming the presence of the substituted aromatic rings.

Table 2: General IR Absorption Regions for Quinazoline Derivatives tandfonline.comacs.orgacgpubs.org

Wavenumber (cm⁻¹) Vibration Type
3100-3000 Aromatic C-H Stretch
1630-1610 C=N Stretch
1600-1475 Aromatic C=C Stretch
~750 ortho-Disubstituted Benzene (B151609) C-H bend

UV-Vis Spectroscopy for Electronic Absorption Properties and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about its conjugation system. Quinazoline derivatives typically exhibit multiple absorption bands in the UV region.

General studies on quinazolinones show that they display two main absorption bands. nih.gov For instance, various 2-aryl/thienyl substituted quinazolin-4(3H)-ones show longest wavelength absorption bands in the range of 292–410 nm, depending on the nature of the substituent and the solvent. nih.gov A study on 2-[(E)-2-(3-Chlorophenyl)vinyl]quinazolin-4(3H)-one , which has an extended conjugation system, shows a λₘₐₓ value around 350 nm. nih.gov

For this compound, one would anticipate strong absorptions below 350 nm, corresponding to π-π* transitions within the aromatic quinazoline and bromophenyl systems. The exact position and intensity of these bands would be influenced by the dihedral angle between the two aromatic rings, which affects the degree of electronic conjugation.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-Bromophenyl)quinazoline?

Methodological Answer:
The synthesis typically involves cyclization or coupling reactions. A common approach is the CuI-catalyzed N-arylation of 2-(2-bromophenyl)-1H-indole with α-amino acids, followed by oxidative dehydrogenation and cyclization . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Reactions often require heating to 80–100°C for 12–24 hours to optimize yield.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the quinazoline core.
    Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Basic: How do researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å, critical for reactivity studies) .
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent effects (e.g., deshielded protons adjacent to bromine at δ 7.5–8.0 ppm) .
    • FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm1^{-1}) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (~4.2 eV), correlating with electrophilic reactivity .

Advanced: How to design experiments to study substitution reactions at the bromine site?

Methodological Answer:
Bromine’s leaving-group ability enables nucleophilic substitutions (SN_NAr). Key considerations:

  • Nucleophile selection : Amines (e.g., NH3_3) or thiols yield 2-amino- or 2-thioquinazolines .
  • Catalysis : Use Pd(PPh3_3)4_4 for cross-coupling (e.g., Suzuki-Miyaura to introduce aryl groups) .
  • Kinetic analysis : Monitor reaction rates via UV-Vis (λmax_{\text{max}} ~300 nm) under varying temperatures to calculate activation energy (Ea_a) .
    Troubleshooting : Competing elimination pathways may occur; suppress with bulky bases (e.g., K2_2CO3_3) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., E. coli ATCC 25922) .
  • Dose-response curves : Fit data to Hill equations to compare IC50_{50} values across studies.
  • Mechanistic studies :
    • Enzyme inhibition : Test against target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .
    • ROS detection : Use DCFH-DA probes to evaluate oxidative stress contributions to cytotoxicity .
      Validation : Cross-validate with structural analogs (e.g., trifluoromethyl derivatives) to isolate bromophenyl-specific effects .

Basic: What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC-MS : Quantify impurities (<0.5%) and detect degradation products (e.g., hydrolyzed quinazoline under acidic conditions) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset ~220°C) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via 1H^1H-NMR for bromine displacement .

Advanced: How to optimize reaction conditions for large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow chemistry : Improves heat/mass transfer for cyclization steps, reducing side products .
  • In-line monitoring : Use PAT tools (e.g., ReactIR) to track intermediate formation in real time.
  • Crystallization control : Seed with pure quinazoline crystals to enforce preferred polymorphs .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor in drug discovery?

Methodological Answer:

  • Kinase profiling : Screen against a panel (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Docking studies : Align the bromophenyl moiety in ATP-binding pockets (PDB: 1M17) to predict binding affinity .
  • Selectivity testing : Compare IC50_{50} values against off-target kinases (e.g., CDK2) .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize brominated byproducts with NaHCO3_3 before incineration .
  • Storage : Keep in amber vials at –20°C under argon to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.